molecular formula C9H7BrN2 B2513876 5-Bromoquinolin-4-amine CAS No. 1416440-31-7

5-Bromoquinolin-4-amine

Cat. No.: B2513876
CAS No.: 1416440-31-7
M. Wt: 223.073
InChI Key: HXWGAKFTZZFIJJ-UHFFFAOYSA-N
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Description

5-Bromoquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a bromine atom at the 5th position and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-4-amine typically involves the bromination of quinolin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid, nitric acid in sulfuric acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products:

    Substitution: Various substituted quinolines depending on the nucleophile used.

    Oxidation: Nitrosoquinoline, nitroquinoline.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

5-Bromoquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinolin-4-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloroquinolin-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.

    5-Fluoroquinolin-4-amine: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness: 5-Bromoquinolin-4-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-bromoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWGAKFTZZFIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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